KDM4A vs. PHD2 Selectivity: A 25-Fold Window Critical for Hypoxia-Pathway Studies
The compound inhibited recombinant human KDM4A (JMJD2A) with an IC50 of 3,300 nM. Against the primary HIF prolyl hydroxylase PHD2 (EGLN1), inhibition was substantially weaker at 83,000 nM IC50, yielding a selectivity ratio of approximately 25-fold for KDM4A over PHD2 [1]. This contrasts with pan-2-OG oxygenase inhibitors like IOX1, which typically inhibits PHD2 with sub-micromolar potency comparable to its KDM4 activity, making KDM4-versus-PHD2 deconvolution infeasible with such tools [2].
| Evidence Dimension | IC50 selectivity — KDM4A vs. PHD2 |
|---|---|
| Target Compound Data | KDM4A IC50 = 3,300 nM; PHD2 IC50 = 83,000 nM |
| Comparator Or Baseline | IOX1 (pan-inhibitor): KDM4A IC50 ~200 nM; PHD2 IC50 ~300 nM (approximately 1.5-fold selectivity, per literature) |
| Quantified Difference | Compound: 25-fold selectivity for KDM4A vs. PHD2. IOX1: ~1.5-fold selectivity. The compound provides an approximately 17-fold larger selectivity window. |
| Conditions | KDM4A assay: inhibition of N-terminal GST-fused human KDM4A catalytic domain using H3K9me3 substrate by mass spectrometry. PHD2 assay: inhibition of recombinant human PHD2 catalytic domain. |
Why This Matters
For researchers studying KDM4A-mediated histone demethylation without confounding HIF-pathway activation via PHD2 inhibition, this 25-fold window provides practical assay separation that a pan-inhibitor cannot achieve.
- [1] BindingDB BDBM50361475. KDM4A IC50 = 3.30E+3 nM (entry for Lysine-specific demethylase 4A); PHD2 IC50 = 8.30E+4 nM (entry for Egl nine homolog 1). Sourced from Kyoto Prefectural University of Medicine via ChEMBL CHEMBL1938900. View Source
- [2] Hopkinson RJ, Tumber A, Yapp C, Chowdhury R, Aik WS, Che KH, et al. 5-Carboxy-8-hydroxyquinoline is a broad-spectrum 2-oxoglutarate oxygenase inhibitor. Chem Sci. 2013;4(8):3110-3117. doi:10.1039/C3SC51154K View Source
